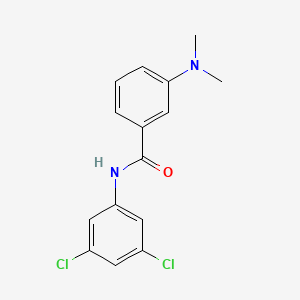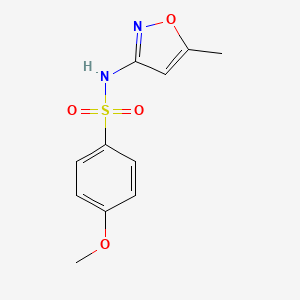![molecular formula C18H21N5O4 B5587638 N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)
N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of chemicals with significant interest due to their diverse biological activities. The specific compound mentioned falls into a broader category of molecules explored for their potential in various fields, including antimicrobial and antitumor activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic molecular building blocks to achieve the complex structures. For instance, a compound with a similar structure was synthesized using a process involving the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by subsequent reactions (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, a structurally related compound's crystal structure provided insights into its molecular geometry and intermolecular interactions, facilitating a deeper understanding of its chemical behavior (Attia et al., 2014).
Chemical Reactions and Properties
Chemical properties of similar compounds are often characterized by their reactivity towards various reagents, which is critical for understanding their potential use in synthesis and drug design. For example, modifications in the pyrimidine ring or the benzodioxole moiety can significantly affect the compound's biological activity and chemical stability.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical handling of these compounds. These properties can influence the compound's application in different environments and conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's behavior in chemical reactions. Understanding these properties is essential for its application in synthesis and potential roles as an intermediate in the production of more complex molecules.
For further information and a deeper dive into the research on compounds of this nature, refer to the following sources:
Scientific Research Applications
Antimicrobial Activity of Pyrimidinones : Another study reported the synthesis, X-ray structure, and antimicrobial activity of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, showcasing the potential of such compounds in addressing microbial resistance. The study's findings suggest these compounds' utility in developing new antimicrobial agents M. I. Attia, N. El‐Brollosy, A. Kansoh, H. Ghabbour, Reem I. Al-Wabli, H. Fun, 2014, Journal of Chemistry.
Biological Activities and Potential Applications
Anticancer and Anti-Inflammatory Agents : Research into novel pyrazolopyrimidines derivatives evaluated their efficacy as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated significant inhibitory activity against cancer cell lines and 5-lipoxygenase, an enzyme involved in inflammation, suggesting their therapeutic potential in cancer and inflammatory diseases A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016, Bioorganic chemistry.
Antimicrobial and Antibacterial Agents : A study on the design, synthesis, and antimicrobial activity of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives revealed their efficacy against various bacterial and fungal strains. These findings indicate the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial therapies K. Devarasetty, J. Vantikommu, J. Anireddy, P. Srinivas, 2019, Russian Journal of General Chemistry.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c24-18(13-1-2-14-15(9-13)27-12-26-14)20-4-3-19-16-10-17(22-11-21-16)23-5-7-25-8-6-23/h1-2,9-11H,3-8,12H2,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDOPDDPDZUKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)
![11-butyl-3-isobutyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B5587580.png)
![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)

![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
